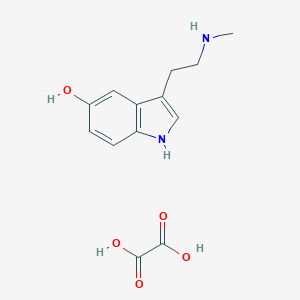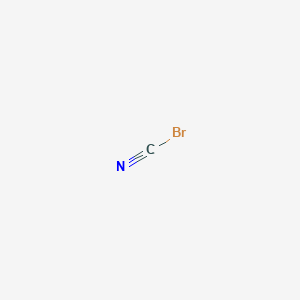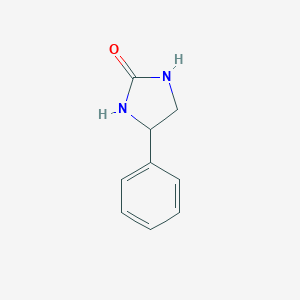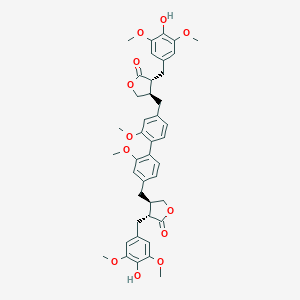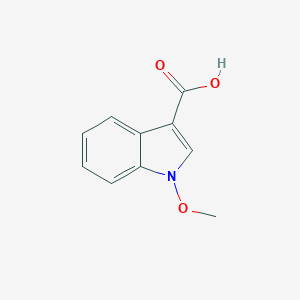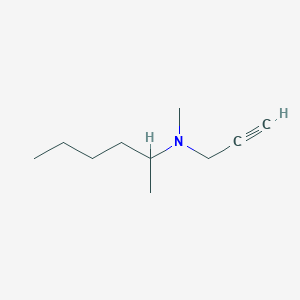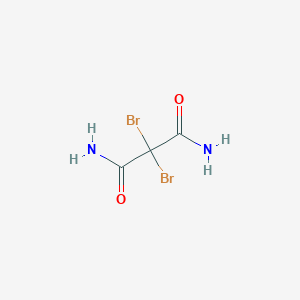
Dibromomalonamide
Overview
Description
Dibromomalonamide, also known as 2,2-dibromopropanediamide, is an organic compound with the molecular formula C3H4Br2N2O2. It is characterized by the presence of two bromine atoms attached to a malonamide backbone. This compound is known for its antimicrobial properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromomalonamide can be synthesized from 2,2-dibromo-3-cyanoacetamide. The process involves the conversion of the nitrile group to an amide group under specific reaction conditions . The general reaction scheme is as follows: [ \text{2,2-dibromo-3-cyanoacetamide} \rightarrow \text{2,2-dibromomalonamide} ]
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same basic reaction pathway. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the conversion process .
Chemical Reactions Analysis
Types of Reactions: Dibromomalonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted malonamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Dibromomalonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studying microbial inhibition.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of biocidal formulations and as a component in fabric care products
Mechanism of Action
The mechanism by which dibromomalonamide exerts its effects involves the interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The bromine atoms play a crucial role in this process by enhancing the compound’s reactivity and antimicrobial properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes in microbes .
Comparison with Similar Compounds
Dibromoacetic Acid: Another dibromo compound with antimicrobial properties.
Dibromopropane: A dibromo compound used in organic synthesis.
Uniqueness of Dibromomalonamide: this compound is unique due to its specific structure, which includes two bromine atoms attached to a malonamide backbone. This structure imparts distinct chemical and physical properties, making it particularly effective as an antimicrobial agent and useful in various industrial applications.
Properties
IUPAC Name |
2,2-dibromopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQVMGRXIYDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6050388 | |
| Record name | 2,2-Dibromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Dibromomalonamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73003-80-2 | |
| Record name | 2,2-Dibromomalonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73003-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanediamide, 2,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073003802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanediamide, 2,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dibromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibromomalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dibromomalonamide based on the provided research?
A1: The research predominantly focuses on this compound's use as a biocide. [, , , , , , , ] It demonstrates effectiveness in controlling microorganisms in aqueous and water-containing systems. [, , , , , , , ]
Q2: Does this compound act alone as a biocide, or are there synergistic combinations highlighted in the research?
A2: While effective on its own, research reveals enhanced biocidal activity when this compound is combined with other agents. Synergistic effects are observed with:
- Oxidizing biocides: Examples include monochloramine, bromochlorodimethylhydantoin, and chlorine dioxide. [, ]
- Metals: Silver and copper, or mixtures thereof, have shown synergistic biocidal activity with this compound. [, ]
- Electrophilic biocides: These include compounds like 2-bromo-2-nitropropane-1,3-diol and methylenebis(thiocyanate). []
- Isothiazolinone-based biocides: Specific formulations with isothiazolinone derivatives exhibit synergistic effects. []
Q3: Are there specific ratios or concentrations crucial for these synergistic biocidal effects?
A3: Yes, the research emphasizes the importance of specific weight ratios between this compound and its synergistic partners for optimal efficacy. These ratios vary depending on the specific co-biocide used. [, ]
Q4: Beyond its biocidal applications, is this compound explored for other uses?
A4: Interestingly, one study utilizes a this compound derivative, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide, as a fluorescent probe for detecting catechols. [] This suggests potential applications in analytical chemistry and sensing.
Q5: Is there information available about the synthesis of this compound?
A5: Yes, one research paper outlines a method for preparing this compound starting from 2,2-dibromo-3-cyano-acetamide. [] This provides insight into the compound's production process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


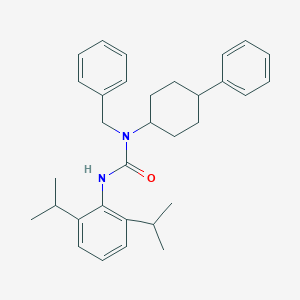
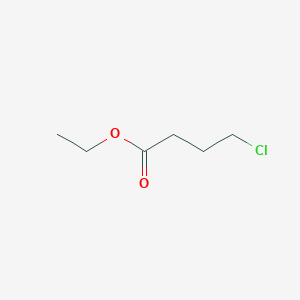
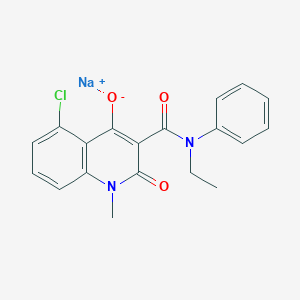
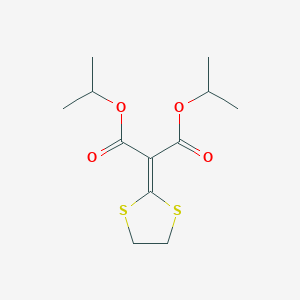
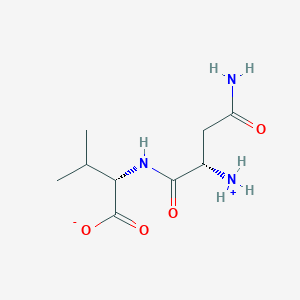
![(1-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B132477.png)
